molecular formula C17H24N4O3S2 B2582921 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1171761-81-1

5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2582921
CAS No.: 1171761-81-1
M. Wt: 396.52
InChI Key: OUODFQPTORTVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a piperidinyl-pyrimidinyl moiety. Its molecular formula is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 372.47 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown selective cytotoxicity against various cancer cell lines (e.g., HeLa, CaCo-2) with IC₅₀ values in the micromolar range . The mechanism often involves the inhibition of critical cellular pathways such as apoptosis and cell cycle regulation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BCaCo-27.5Cell cycle arrest
5-Ethyl...MCF7TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for DNA replication and cell division .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are vital in various physiological processes .
  • Receptor Modulation : Compounds with similar structures have shown to modulate muscarinic receptors, which are implicated in neurotransmission and could be a target for neurological disorders .
  • Oxidative Stress Reduction : Some studies suggest that thiophene-containing compounds can act as antioxidants, reducing oxidative stress in cells, which is beneficial in preventing cellular damage associated with cancer and other diseases .

Case Studies

A notable study investigated the effects of a related compound on tumor growth in vivo. Mice treated with the compound exhibited significant tumor size reduction compared to control groups, indicating its potential effectiveness as an anticancer agent .

Another study focused on the antimicrobial efficacy against multidrug-resistant strains of bacteria, showing promising results that warrant further exploration into its clinical applications .

Properties

IUPAC Name

5-ethyl-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S2/c1-2-14-6-7-17(25-14)26(22,23)20-8-11-24-16-12-15(18-13-19-16)21-9-4-3-5-10-21/h6-7,12-13,20H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUODFQPTORTVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.